2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine
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Description
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.314. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Antagonists
Structure-Activity Relationship Studies : Research has focused on the development of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), a target for anti-inflammatory and antinociceptive therapies. Optimization of the core pyrimidine structure and modifications at specific positions led to compounds with potent in vitro activity and effectiveness in animal models for inflammation and pain, indicating the potential of H4R antagonists in treating such conditions (Altenbach et al., 2008).
Antiviral Agents
Tuberculostatic Activity : Certain derivatives, upon structural modification, have shown tuberculostatic activity in vitro, indicating potential applications in the treatment of tuberculosis. The minimum inhibiting concentrations (MIC) were found to be within 25 - 100 mg/ml, suggesting these compounds could be further optimized for enhanced activity against tuberculosis (Foks et al., 2004).
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidines Derivatives : Novel series of derivatives have been synthesized with potential anticancer and anti-5-lipoxygenase activities. These compounds, evaluated for their cytotoxicity against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation, showed promising results, which could lead to new therapeutic agents (Rahmouni et al., 2016).
Fungicide Applications
Crystal Structure of Cyprodinil : The crystal structure analysis of cyprodinil, an anilinopyrimidine fungicide related to the compound , provides insights into its fungicidal activity. Understanding the structural basis of its activity can inform the design of new fungicides with improved efficacy and safety profiles (Jeon et al., 2015).
Antimicrobial Activities
Indole Derivatives : Research into 2-arylhydrazononitriles and their conversion into heterocyclic compounds has revealed significant antimicrobial activities against a range of bacterial and fungal pathogens. These findings suggest potential applications in developing new antimicrobial agents (Behbehani et al., 2011).
Neuroinflammation Imaging
PET Imaging of Microglia : A PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, has been developed, enabling noninvasive imaging of reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders. This advancement could aid in the diagnosis and monitoring of neuroinflammatory conditions (Horti et al., 2019).
Properties
IUPAC Name |
cyclopropyl-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-4-5-14-13(15-10)17-8-6-16(7-9-17)12(18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCODPMNDOLIHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.